molecular formula C17H20N2O5S B3463338 Ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

Cat. No.: B3463338
M. Wt: 364.4 g/mol
InChI Key: IVHJQTXMKXPKAD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an amino group, and a carbamoyl group

Properties

IUPAC Name

ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-5-24-17(21)13-9(2)14(25-15(13)18)16(20)19-11-7-6-10(22-3)8-12(11)23-4/h6-8H,5,18H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHJQTXMKXPKAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)NC2=C(C=C(C=C2)OC)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 2,4-dimethoxyaniline with ethyl 2-bromo-4-methylthiophene-3-carboxylate under basic conditions to form the desired product. The reaction conditions often include the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carbamoyl group can be reduced to form amine derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(2,5-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
  • Ethyl 2-amino-4-(3-ethoxy-4-hydroxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate
  • Ethyl 2-amino-4-(2-methoxyphenyl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Uniqueness

Ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is unique due to its specific combination of functional groups and its thiophene ring structure

Biological Activity

Ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate is a thiophene derivative with notable biological activity. This compound has garnered attention for its potential applications in medicinal chemistry, particularly due to its anticancer, anti-inflammatory, and antimicrobial properties. The following sections provide a detailed examination of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

PropertyDetails
IUPAC Name This compound
Molecular Formula C17H20N2O3S
Molecular Weight 332.42 g/mol
CAS Number 329082-05-5

The compound's structure features a thiophene ring substituted with an amino group and a carbamoyl moiety, which contributes to its diverse biological activities.

Anticancer Activity

Research has indicated that thiophene derivatives exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies have demonstrated that this compound inhibits cell proliferation and induces apoptosis in cancer cells through mechanisms involving the modulation of apoptotic pathways and cell cycle arrest.

Antimicrobial Properties

The compound has also shown promising antimicrobial activity. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic processes.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. It has been shown to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways related to cancer growth and inflammation.
  • Enzyme Inhibition : It may inhibit enzymes critical for bacterial survival or cancer cell proliferation, leading to reduced viability.
  • Oxidative Stress Modulation : The compound could modulate oxidative stress levels within cells, impacting apoptosis and inflammation.

Study on Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment. Flow cytometry analysis revealed increased apoptosis rates correlating with higher concentrations of the compound.

Study on Antimicrobial Efficacy

Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli. The study concluded that the compound effectively inhibits bacterial growth through membrane disruption.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate
Reactant of Route 2
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Ethyl 2-amino-5-[(2,4-dimethoxyphenyl)carbamoyl]-4-methylthiophene-3-carboxylate

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